molecular formula C7H12O2 B1527581 2-Ethyl-2-methylcyclopropane-1-carboxylic acid CAS No. 28034-84-6

2-Ethyl-2-methylcyclopropane-1-carboxylic acid

Cat. No.: B1527581
CAS No.: 28034-84-6
M. Wt: 128.17 g/mol
InChI Key: NFZQLMTWIZTMJI-UHFFFAOYSA-N
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Description

2-Ethyl-2-methylcyclopropane-1-carboxylic acid is a cyclopropane derivative with a molecular formula of C7H12O2. This compound is characterized by a cyclopropane ring substituted with an ethyl and a methyl group at the same carbon atom, and a carboxylic acid functional group at the first carbon atom of the ring. It is a relatively uncommon compound in organic chemistry, often studied for its unique structural and chemical properties.

Synthetic Routes and Reaction Conditions:

  • Hydrocarboxylation of Alkenes: One common synthetic route involves the hydrocarboxylation of alkenes. In this method, an alkene precursor is reacted with carbon monoxide and water in the presence of a catalyst to form the cyclopropane ring with the carboxylic acid group.

  • Ring-Closing Metathesis: Another method is ring-closing metathesis, where a diene undergoes a metathesis reaction to form the cyclopropane ring, followed by functional group modifications to introduce the carboxylic acid group.

Industrial Production Methods: The industrial production of this compound typically involves large-scale hydrocarboxylation reactions under high pressure and temperature conditions, using specialized catalysts to ensure high yield and purity.

Types of Reactions:

  • Oxidation: The carboxylic acid group can be further oxidized to produce carbon dioxide and water.

  • Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

  • Substitution: The hydrogen atoms on the cyclopropane ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Common reducing agents include lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Various halogenating agents like bromine (Br2) and chlorine (Cl2) can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Carbon dioxide (CO2) and water (H2O).

  • Reduction: Alcohols and aldehydes.

  • Substitution: Halogenated derivatives of the cyclopropane ring.

Scientific Research Applications

2-Ethyl-2-methylcyclopropane-1-carboxylic acid has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

  • Biology: The compound can be used as a probe to study enzyme mechanisms and metabolic pathways.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-ethyl-2-methylcyclopropane-1-carboxylic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The exact molecular pathways involved would depend on the context of its use.

Comparison with Similar Compounds

  • 1-Methylcyclopropane-1-carboxylic acid: This compound has a similar structure but lacks the ethyl group.

  • 2-Methylcyclopropane-1-carboxylic acid: This compound has a similar structure but the methyl group is at a different position.

  • Ethyl cyclopropanecarboxylate: This compound has a similar cyclopropane ring but with an ester functional group instead of a carboxylic acid.

Uniqueness: 2-Ethyl-2-methylcyclopropane-1-carboxylic acid is unique due to its specific substitution pattern on the cyclopropane ring, which can influence its reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

2-ethyl-2-methylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-3-7(2)4-5(7)6(8)9/h5H,3-4H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFZQLMTWIZTMJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC1C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Ethyl-2-methylcyclopropane-1-carboxylic acid
Reactant of Route 2
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Reactant of Route 5
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Reactant of Route 6
2-Ethyl-2-methylcyclopropane-1-carboxylic acid

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